N-[3-(carbamothioylamino)phenyl]acetamide
Overview
Description
“N-[3-(carbamothioylamino)phenyl]acetamide” is a chemical compound with the CAS Number: 720670-20-2 . It has a molecular weight of 193.21 and is available in powder form . The IUPAC name for this compound is N-{3-[(aminocarbonyl)amino]phenyl}acetamide .
Molecular Structure Analysis
The InChI code for “N-[3-(carbamothioylamino)phenyl]acetamide” is 1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[3-(carbamothioylamino)phenyl]acetamide” is a powder with a melting point of 204-206°C . and is stored at room temperature .Scientific Research Applications
Anticancer, Anti-inflammatory, and Analgesic Activities
Synthesized derivatives of acetamide have been investigated for their potential anticancer, anti-inflammatory, and analgesic properties. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives showed promising results against breast cancer, neuroblastoma, and demonstrated anti-inflammatory and analgesic activities. This suggests that compounds within the acetamide group, including N-[3-(carbamothioylamino)phenyl]acetamide, could be explored for similar biomedical applications (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Activity
N-substituted phenyl acetamide benzimidazole derivatives have exhibited potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating that related compounds like N-[3-(carbamothioylamino)phenyl]acetamide might have applications in combating antibiotic-resistant bacterial infections (Chaudhari et al., 2020).
Synthetic Applications and Catalysis
Compounds within this chemical family have been used as intermediates in the synthesis of antimalarial drugs, showcasing their utility in the pharmaceutical manufacturing process. For example, chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide highlights the role of acetamide derivatives in facilitating the synthesis of medically relevant compounds (Magadum & Yadav, 2018).
Synthesis of Therapeutic Agents
The improvement and synthesis of related acetamide compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, have been explored, indicating that the acetamide group is of interest in developing new therapeutic agents. These studies provide insights into the synthetic routes and potential applications of similar compounds (Fenga, 2007).
Microbial Activity
Research has also focused on the synthesis of acetamide derivatives for antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents. This is relevant for compounds such as N-[3-(carbamothioylamino)phenyl]acetamide, as exploring their microbial activity could lead to new treatments for infections (Nandhikumar & Subramani, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[3-(carbamothioylamino)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLVVVDIFJJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167143 | |
Record name | Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(carbamothioylamino)phenyl]acetamide | |
CAS RN |
1614-34-2 | |
Record name | N-[3-[(Aminothioxomethyl)amino]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1614-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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